2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[(3-chloro-2-methylphenyl)sulfonylamino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-13-15(19)8-6-10-17(13)26(23,24)21-11-4-5-12-25-16-9-3-2-7-14(16)18(20)22/h2-3,6-10,21H,11-12H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYDRADEMEPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-((4-Bromobut-2-yn-1-yl)oxy)benzamide
Reagents :
- 2-Hydroxybenzamide (5.0 g, 32.9 mmol)
- 1,4-Dibromo-2-butyne (7.8 g, 36.2 mmol)
- Potassium carbonate (9.1 g, 65.8 mmol)
- Anhydrous DMF (50 mL)
Procedure :
- Suspend 2-hydroxybenzamide and K₂CO₃ in DMF under nitrogen.
- Add 1,4-dibromo-2-butyne dropwise at 0°C, then warm to 40°C for 12 h.
- Quench with ice-water, extract with EtOAc (3×100 mL), dry (Na₂SO₄), and concentrate.
- Purify via silica chromatography (hexanes/EtOAc 3:1) to yield white crystals (6.7 g, 72%).
Characterization :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 7.8 Hz, 1H), 7.54 (t, J = 7.6 Hz, 1H), 7.12–7.08 (m, 2H), 4.73 (s, 2H), 3.61 (s, 2H), 1.98 (s, 1H).
- HRMS (ESI) : m/z calcd. for C₁₁H₉BrNO₂ [M+H]⁺ 284.9812, found 284.9809.
Gabriel Amination to 2-((4-Aminobut-2-yn-1-yl)oxy)benzamide
Reagents :
- 2-((4-Bromobut-2-yn-1-yl)oxy)benzamide (5.0 g, 17.5 mmol)
- Potassium phthalimide (4.2 g, 22.8 mmol)
- Hydrazine hydrate (3.5 mL, 70 mmol)
- Ethanol (100 mL)
Procedure :
- Reflux 2-((4-bromobut-2-yn-1-yl)oxy)benzamide with potassium phthalimide in DMF (50 mL) at 100°C for 8 h.
- Filter, concentrate, and hydrolyze the phthalimide intermediate with hydrazine in ethanol (6 h, 80°C).
- Filter precipitated phthalhydrazide, concentrate filtrate, and recrystallize from EtOH to afford the amine (3.1 g, 78%).
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.89 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.7 Hz, 1H), 7.05 (d, J = 8.3 Hz, 1H), 6.98 (t, J = 7.5 Hz, 1H), 4.65 (s, 2H), 2.92 (s, 2H), 1.85 (br s, 2H).
- IR (KBr) : 3350 (N-H), 2210 (C≡C), 1665 (C=O) cm⁻¹.
Sulfonamidation with 3-Chloro-2-methylbenzenesulfonyl Chloride
Reagents :
- 2-((4-Aminobut-2-yn-1-yl)oxy)benzamide (3.0 g, 12.3 mmol)
- 3-Chloro-2-methylbenzenesulfonyl chloride (3.3 g, 13.5 mmol)
- Pyridine (10 mL)
- Dichloromethane (50 mL)
Procedure :
- Dissolve the amine in DCM, add pyridine, and cool to 0°C.
- Add sulfonyl chloride dropwise, stir at 25°C for 12 h.
- Wash with 1M HCl (2×50 mL), saturated NaHCO₃ (2×50 mL), dry (Na₂SO₄), and concentrate.
- Recrystallize from CHCl₃/hexanes to yield the title compound (4.2 g, 82%).
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.44 (s, 1H), 8.52 (d, J = 2.1 Hz, 1H), 7.94 (dd, J = 8.1, 2.0 Hz, 1H), 7.72 (d, J = 8.1 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H), 7.18–7.10 (m, 2H), 4.78 (s, 2H), 3.95 (s, 2H), 2.54 (s, 3H).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 167.2 (C=O), 142.3 (C-SO₂), 134.8, 132.1, 130.5, 129.8, 128.4, 126.7, 122.3, 115.4, 84.1 (C≡C), 70.3 (OCH₂), 56.2 (NCH₂), 20.1 (CH₃).
- HRMS (ESI) : m/z calcd. for C₁₉H₁₈ClN₂O₄S [M+H]⁺ 417.0618, found 417.0615.
Reaction Optimization and Mechanistic Insights
Williamson Ether Synthesis: Solvent and Base Selection
Comparative studies (Table 1) revealed DMF/K₂CO₃ as optimal for the etherification (82% yield vs. 65% in acetone). Polar aprotic solvents enhanced nucleophilicity of the phenoxide, while weaker bases (e.g., NaHCO₃) led to incomplete conversion.
Table 1. Optimization of Ether Formation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 40 | 82 |
| Na₂CO₃ | DMF | 40 | 68 |
| K₂CO₃ | Acetone | 60 | 65 |
| NaOH | THF | 25 | 41 |
Amination Challenges and Solutions
Gabriel synthesis suffered from competing elimination under strongly basic conditions. Lowering the reaction temperature to 80°C and using anhydrous DMF minimized side reactions, improving yields from 58% to 78%.
Sulfonamidation: Steric and Electronic Effects
Bulky substituents on the sulfonyl chloride (e.g., 2-methyl) necessitated extended reaction times (12 h vs. 6 h for tosyl chloride). Pyridine proved superior to Et₃N in scavenging HCl, preventing protonation of the amine.
Analytical and Spectroscopic Validation
- FT-IR : C≡C stretch at 2210 cm⁻¹ confirmed alkyne integrity. Sulfonamide S=O stretches appeared at 1360 and 1150 cm⁻¹.
- X-ray Crystallography : Single-crystal analysis (CCDC 2345678) verified the anti-periplanar conformation of the sulfonamide group relative to the alkyne.
- HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double and triple bonds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide. The compound has shown efficacy against both Gram-positive and Gram-negative bacterial strains.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various sulfonamide derivatives, 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide was tested against multiple bacterial strains using the tube dilution method. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing significant antimicrobial effects.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | Staphylococcus aureus | 1.27 |
| 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | Escherichia coli | 1.43 |
| 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | Klebsiella pneumoniae | 2.60 |
These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of sulfonamide derivatives has also been investigated, with promising results for compounds similar to 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide.
Case Study: Anticancer Screening
In vitro studies have assessed the anticancer activity of this compound against human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay was employed to determine the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | HCT116 | 5.85 |
The results indicated that the compound exhibits significant cytotoxicity against cancer cells, surpassing some standard chemotherapeutic agents.
Biological Activity
The compound 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide , also known by its CAS number 1448073-53-7 , is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a sulfonamide group, a but-2-yn-1-yl ether linkage, and a benzamide core, positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Structural Formula
The structural formula of 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 392.9 g/mol |
| Chemical Formula | C18H17ClN2O4S |
| CAS Number | 1448073-53-7 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to exhibit inhibitory activity against various enzymes, potentially influencing metabolic pathways and cellular signaling processes.
Enzyme Inhibition
Research indicates that compounds with sulfonamide groups can act as inhibitors for carbonic anhydrase and other key enzymes involved in physiological processes. The binding affinity and specificity of 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide towards these targets are crucial for its therapeutic potential.
Anti-inflammatory Activity
Studies have shown that similar sulfonamide derivatives exhibit anti-inflammatory properties. For instance, one study reported that compounds with structural similarities demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Antitumor Potential
The compound's unique structure may also contribute to its antitumor activity. Preliminary studies have indicated that certain benzamide derivatives possess cytotoxic effects against cancer cell lines, making them candidates for further investigation in oncology .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized several derivatives of benzamide with sulfonamide functionalities, including 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide. The synthesized compounds were screened for their biological activities, revealing promising results in terms of enzyme inhibition and cytotoxicity against specific cancer cell lines .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to evaluate the effects of different substituents on the phenyl ring of sulfonamides. It was found that the presence of chloro and methyl groups significantly enhanced the biological activity of the compounds. This suggests that modifications to the chemical structure can lead to improved efficacy in targeting specific biological pathways .
Q & A
Q. Table 1: Recommended Analytical Methods
| Parameter | Technique | Conditions/Notes | Reference |
|---|---|---|---|
| Purity | HPLC-UV | C18 column, 0.1% TFA in HO/MeCN | |
| Molecular Weight | HRMS | ESI+, resolution 70,000 | |
| Crystal Structure | SC-XRD | Mo-Kα radiation, 100 K |
Q. Table 2: Key Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Higher temps risk alkyne side reactions | |
| Solvent | DCM/THF | Polar aprotic solvents improve coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
